molecular formula C17H17NO5 B8620665 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid

2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No.: B8620665
M. Wt: 315.32 g/mol
InChI Key: JLUUHWJEACIFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid typically involves the protection of an amino acid derivative with a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:

    Protection of the amino group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Introduction of the methoxyphenyl group: The protected amino acid is then reacted with 4-methoxybenzyl bromide under basic conditions to introduce the methoxyphenyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or other alkoxides under basic conditions.

Major Products:

    Oxidation: 2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid.

    Reduction: 2-amino-2-(4-methoxyphenyl)acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential as a building block in peptide synthesis, where the benzyloxycarbonyl group serves as a protecting group for amino acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various organic synthesis processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid largely depends on its use and the context in which it is applied. In peptide synthesis, the benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The methoxyphenyl group can participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: Contains a chloro group instead of a methoxy group.

    2-{[(Benzyloxy)carbonyl]amino}-2-(4-nitrophenyl)acetic acid: Features a nitro group instead of a methoxy group.

Uniqueness: The presence of the methoxy group in 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid imparts unique electronic and steric properties that can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C17H17NO5/c1-22-14-9-7-13(8-10-14)15(16(19)20)18-17(21)23-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20)

InChI Key

JLUUHWJEACIFDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

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